![molecular formula C7H12S B14266759 3-[(2-Methylpropyl)sulfanyl]prop-1-yne CAS No. 176903-87-0](/img/structure/B14266759.png)
3-[(2-Methylpropyl)sulfanyl]prop-1-yne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Methylpropyl)sulfanyl]prop-1-yne is an organic compound characterized by the presence of a carbon-carbon triple bond (alkyne) and a sulfanyl group attached to a propyl chain. This compound is part of the alkyne family, which is known for its unique chemical properties and reactivity due to the presence of the triple bond.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylpropyl)sulfanyl]prop-1-yne typically involves the reaction of propargyl bromide with 2-methylpropylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
3-[(2-Methylpropyl)sulfanyl]prop-1-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the triple bond can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) to form the corresponding alkane.
Substitution: The sulfanyl group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-[(2-Methylpropyl)sulfanyl]prop-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[(2-Methylpropyl)sulfanyl]prop-1-yne involves its interaction with molecular targets through the reactive alkyne group. The triple bond can participate in various addition reactions, forming covalent bonds with nucleophiles. The sulfanyl group can also undergo oxidation or substitution, leading to the formation of different functional groups that can interact with biological targets.
類似化合物との比較
Similar Compounds
Propargyl sulfide: Similar structure but lacks the 2-methylpropyl group.
3-(Methylsulfanyl)prop-1-yne: Similar structure but with a methyl group instead of the 2-methylpropyl group.
Uniqueness
3-[(2-Methylpropyl)sulfanyl]prop-1-yne is unique due to the presence of the 2-methylpropyl group, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different chemical and biological properties compared to similar compounds.
特性
CAS番号 |
176903-87-0 |
|---|---|
分子式 |
C7H12S |
分子量 |
128.24 g/mol |
IUPAC名 |
2-methyl-1-prop-2-ynylsulfanylpropane |
InChI |
InChI=1S/C7H12S/c1-4-5-8-6-7(2)3/h1,7H,5-6H2,2-3H3 |
InChIキー |
RKQUMJHDWGFQHI-UHFFFAOYSA-N |
正規SMILES |
CC(C)CSCC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanone](/img/structure/B14266678.png)
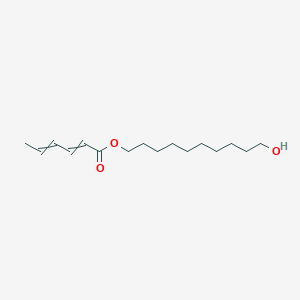
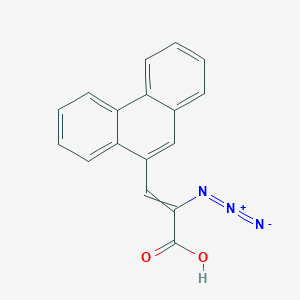
![4-[Bis(benzyloxy)methyl]benzaldehyde](/img/structure/B14266701.png)
![[1,1'-Binaphthalen]-2-ol, 2'-(hexyloxy)-](/img/structure/B14266703.png)
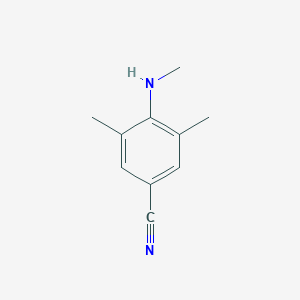
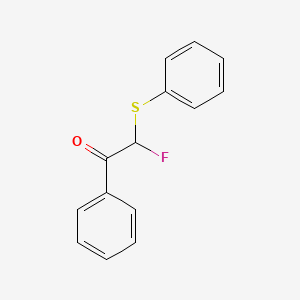
![Borane, dibutyl[1-(difluoromethylene)pentyl]-](/img/structure/B14266713.png)
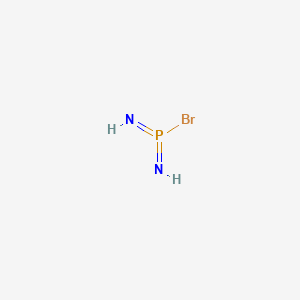
![Ethyl 3-[9-(oxan-2-yl)-9H-purin-6-yl]benzoate](/img/structure/B14266734.png)

![(2R,3R,4S,5R,6R)-2-[[(2R,15R,16R)-9-chloro-15-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14266747.png)
![N-[3-(4-chloroanilino)-1-phenylpropylidene]hydroxylamine](/img/structure/B14266773.png)
![N,N-Dimethyl-N'-{4-[(2-nitrophenyl)methyl]phenyl}urea](/img/structure/B14266776.png)
